molecular formula C10H17N6O13P3 B134908 Aztmppnp CAS No. 141171-21-3

Aztmppnp

Cat. No. B134908
M. Wt: 522.2 g/mol
InChI Key: YOZFBZNJTVVASG-GESYZPOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aztmppnp is a chemical compound that has been widely used in scientific research for its unique properties. It is a non-hydrolysable analogue of ATP, which means that it can mimic the effects of ATP without being broken down by enzymes. This makes it an excellent tool for studying the biochemical and physiological effects of ATP in cells and tissues. In

Mechanism Of Action

Aztmppnp acts as a non-hydrolysable analogue of ATP, meaning that it can bind to ATP-binding sites on proteins and mimic the effects of ATP without being broken down by enzymes. This allows for the study of ATP-dependent processes in cells and tissues, as well as the study of the structure and function of ATP-binding proteins.

Biochemical And Physiological Effects

Aztmppnp has a number of biochemical and physiological effects, particularly in the study of ATP-dependent processes. It can activate ATP-binding proteins, allowing for the study of their structure and function. It can also inhibit the hydrolysis of ATP, leading to an increase in cellular ATP levels. This can have a number of physiological effects, including increased muscle contraction and improved ion channel function.

Advantages And Limitations For Lab Experiments

Aztmppnp has a number of advantages for lab experiments, including its ability to mimic the effects of ATP without being broken down by enzymes. This allows for the study of ATP-dependent processes in cells and tissues, as well as the study of the structure and function of ATP-binding proteins. However, there are also limitations to the use of Aztmppnp in lab experiments, including its relatively high cost and the need for specialized equipment and expertise.

Future Directions

There are a number of future directions for research on Aztmppnp, including the study of its effects on specific ATP-binding proteins and the development of new methods for its synthesis and application. Additionally, there is potential for the use of Aztmppnp in the development of new drugs and therapies for a variety of diseases and conditions. As research on Aztmppnp continues, it is likely that new applications and uses for this compound will be discovered, leading to a better understanding of ATP-dependent processes in cells and tissues.

Synthesis Methods

Aztmppnp can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from natural substrates. Both methods have been used successfully to produce Aztmppnp in high purity and yield.

Scientific Research Applications

Aztmppnp has a wide range of scientific research applications, particularly in the study of ATP-dependent processes in cells and tissues. It can be used to investigate the role of ATP in muscle contraction, ion channel function, and signal transduction pathways. It is also used in the study of motor proteins, which are responsible for movement within cells. Aztmppnp can be used to trap these proteins in their active state, allowing for the study of their structure and function.

properties

CAS RN

141171-21-3

Product Name

Aztmppnp

Molecular Formula

C10H17N6O13P3

Molecular Weight

522.2 g/mol

IUPAC Name

[[(2R,3S,5R)-3-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinimyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N6O13P3/c1-5-3-16(9(18)13-8(5)17)7-2-10(19,14-15-11)6(27-7)4-26-30(12,20)28-32(24,25)29-31(21,22)23/h3,6-7,19H,2,4H2,1H3,(H2,12,20)(H,24,25)(H,13,17,18)(H2,21,22,23)/t6-,7-,10+,30?/m1/s1

InChI Key

YOZFBZNJTVVASG-GESYZPOASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@]([C@H](O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O

synonyms

3'-azido-3'-deoxythymidine 5'-(beta,gamma-imido)triphosphate
AZTMPPNP

Origin of Product

United States

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